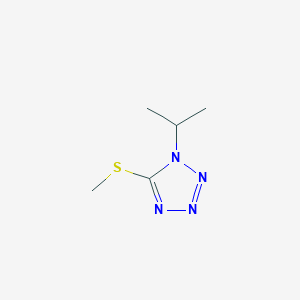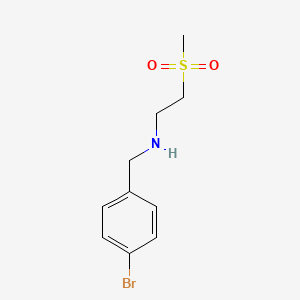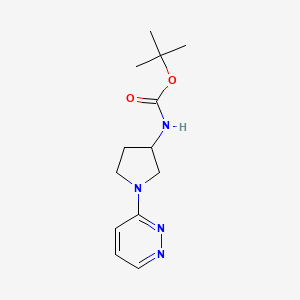
N-diazosulfamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-diazosulfamoyl fluoride, also known as sulfuryl azide fluoride, is a chemical compound with the molecular formula FN₃O₂S and a molecular weight of 125.08 g/mol . This compound is characterized by the presence of a diazo group (-N=N-) and a sulfonyl fluoride group (-SO₂F), making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-diazosulfamoyl fluoride typically involves the reaction of sulfuryl chloride fluoride (SO₂ClF) with sodium azide (NaN₃) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and implementing safety measures to handle the potentially hazardous azide intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
N-diazosulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the diazo group is replaced by other nucleophiles.
Cycloaddition Reactions: The diazo group can engage in cycloaddition reactions with alkenes or alkynes to form heterocyclic compounds.
Decomposition Reactions: Under certain conditions, this compound can decompose to release nitrogen gas (N₂) and form reactive intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenes, alkynes, and various nucleophiles such as amines and alcohols. Reactions are typically conducted under mild conditions to prevent the decomposition of the diazo group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions with alkenes can yield pyrazoline derivatives, while substitution reactions with amines can produce sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
N-diazosulfamoyl fluoride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-diazosulfamoyl fluoride involves the generation of reactive intermediates through the decomposition of the diazo group. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-diazosulfamoyl fluoride include other diazo compounds and sulfonyl fluorides, such as:
Diazomethane (CH₂N₂): A simple diazo compound used in organic synthesis.
Sulfonyl Chloride Fluoride (SO₂ClF): A related sulfonyl halide used as a reagent in organic chemistry.
Uniqueness
This compound is unique due to its combination of a diazo group and a sulfonyl fluoride group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable reagent in both academic and industrial research .
Eigenschaften
Molekularformel |
FN3O2S |
|---|---|
Molekulargewicht |
125.09 g/mol |
IUPAC-Name |
N-diazosulfamoyl fluoride |
InChI |
InChI=1S/FN3O2S/c1-7(5,6)4-3-2 |
InChI-Schlüssel |
QAGYXMQZSHPCMY-UHFFFAOYSA-N |
Kanonische SMILES |
[N-]=[N+]=NS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)

![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)





